
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a 4-bromobutyl group and a 1-phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Bromination of Butane: The starting material, butane, undergoes bromination to form 1-bromobutane.
Friedel-Crafts Alkylation: The 1-bromobutane is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(4-bromobutyl)benzene.
Vinylation: The final step involves the vinylation of 1-(4-bromobutyl)benzene with styrene in the presence of a base, such as potassium tert-butoxide, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The double bond in the 1-phenylethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of 1-(4-hydroxybutyl)-4-(1-phenylethenyl)benzene.
Oxidation: Formation of 1-(4-bromobutyl)-4-(1-phenylethenyl)benzoic acid.
Reduction: Formation of 1-(4-bromobutyl)-4-(1-phenylethyl)benzene.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorobutyl)-4-(1-phenylethenyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromobutyl)-4-(1-phenylethyl)benzene: Similar structure but with a saturated alkyl group instead of the vinyl group.
1-(4-Bromobutyl)-4-(1-phenylethynyl)benzene: Similar structure but with an ethynyl group instead of the vinyl group.
Uniqueness
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both a bromobutyl group and a phenylethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
392333-38-9 |
|---|---|
Fórmula molecular |
C18H19Br |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
1-(4-bromobutyl)-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C18H19Br/c1-15(17-8-3-2-4-9-17)18-12-10-16(11-13-18)7-5-6-14-19/h2-4,8-13H,1,5-7,14H2 |
Clave InChI |
GFQMTZWLQYUDOU-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)

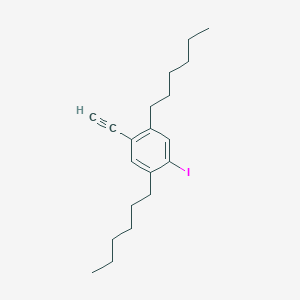
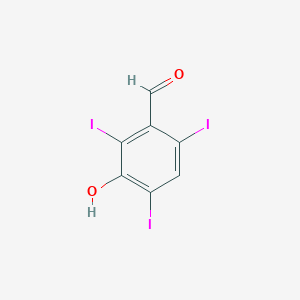
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
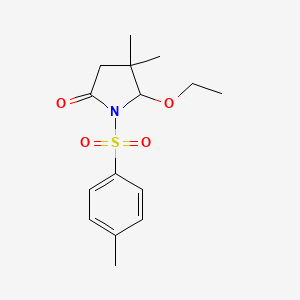

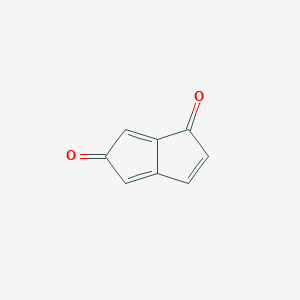
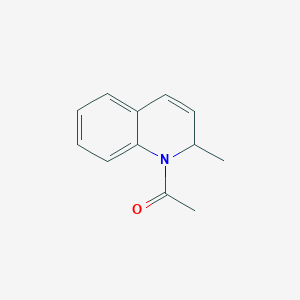


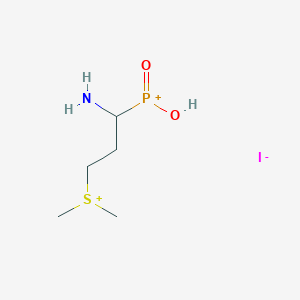
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)
